4,7-Dibromobenzofuran
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Overview
Description
4,7-Dibromobenzofuran: is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. The molecular formula of this compound is C8H4Br2O .
Mechanism of Action
Target of Action
Benzofuran compounds, which 4,7-dibromobenzofuran is a derivative of, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Benzofuran derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Benzofuran derivatives have been associated with a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dibromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve selective bromination at the 4 and 7 positions of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where benzofuran is treated with bromine in the presence of a solvent and a catalyst. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzofurans can be obtained.
Coupling Products: Complex polycyclic aromatic compounds can be synthesized through coupling reactions.
Scientific Research Applications
4,7-Dibromobenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Benzofuran derivatives, including this compound, are explored for their potential pharmacological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Comparison with Similar Compounds
- 2,3-Dibromobenzofuran
- 3,7-Dibromodibenzofuran
- 6,7-Dibromobenzofuran
Comparison: 4,7-Dibromobenzofuran is unique due to the specific positions of the bromine atoms on the benzofuran ring, which can influence its reactivity and the types of reactions it undergoes. For example, 2,3-Dibromobenzofuran may have different reactivity patterns and applications compared to this compound .
Properties
IUPAC Name |
4,7-dibromo-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHXCZSCMCCRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388071-29-1 |
Source
|
Record name | 4,7-dibromo-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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